molecular formula C7H3F2NO4 B14810291 3,6-Difluoro-2-nitro-benzoic acid CAS No. 741721-50-6

3,6-Difluoro-2-nitro-benzoic acid

Cat. No.: B14810291
CAS No.: 741721-50-6
M. Wt: 203.10 g/mol
InChI Key: TVKAWNFBYDPGGW-UHFFFAOYSA-N
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Description

Benzoic acid, 3,6-difluoro-2-nitro- is an aromatic compound with the molecular formula C7H3F2NO4. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 3 and 6, and a nitro group is attached at position 2. This compound is known for its unique chemical properties due to the presence of both electron-withdrawing fluorine and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,6-difluoro-2-nitro- typically involves the nitration of 3,6-difluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C7H3F2COOH} + \text{HNO3} \rightarrow \text{C7H3F2NO4} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, the production of benzoic acid, 3,6-difluoro-2-nitro- can be scaled up by optimizing the nitration process. This involves using large reactors with precise temperature control and continuous stirring to ensure uniform mixing of reactants. The product is then purified through recrystallization or distillation to achieve the desired purity.

Types of Reactions:

  • Reduction: The nitro group in benzoic acid, 3,6-difluoro-2-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid. [ \text{C7H3F2NO4} + 3\text{H2} \rightarrow \text{C7H3F2NH2} + 2\text{H2O} ]

  • Substitution: The fluorine atoms in the compound can undergo nucleophilic aromatic substitution reactions. For example, reacting with sodium methoxide can replace the fluorine atoms with methoxy groups. [ \text{C7H3F2NO4} + 2\text{NaOCH3} \rightarrow \text{C7H3(OCH3)2NO4} + 2\text{NaF} ]

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Reduction Product: 3,6-difluoro-2-aminobenzoic acid.

    Substitution Product: 3,6-dimethoxy-2-nitrobenzoic acid.

Scientific Research Applications

Benzoic acid, 3,6-difluoro-2-nitro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3,6-difluoro-2-nitro- is primarily influenced by its nitro and fluorine groups. The nitro group is highly electron-withdrawing, which affects the electron density on the benzene ring and makes it more susceptible to nucleophilic attack. The fluorine atoms also contribute to the compound’s reactivity by stabilizing negative charges through inductive effects. These properties make the compound a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

    2,6-Difluorobenzoic Acid: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.

    3,5-Difluoro-2-Nitrobenzoic Acid: Similar structure but with different fluorine substitution pattern, leading to different reactivity and properties.

    2,4-Difluoro-3-Nitrobenzoic Acid: Another isomer with different substitution pattern, affecting its chemical behavior.

Uniqueness: Benzoic acid, 3,6-difluoro-2-nitro- is unique due to the specific positions of the fluorine and nitro groups, which confer distinct electronic properties and reactivity. This makes it particularly useful in synthetic chemistry for creating complex molecules with desired functionalities.

Properties

CAS No.

741721-50-6

Molecular Formula

C7H3F2NO4

Molecular Weight

203.10 g/mol

IUPAC Name

3,6-difluoro-2-nitrobenzoic acid

InChI

InChI=1S/C7H3F2NO4/c8-3-1-2-4(9)6(10(13)14)5(3)7(11)12/h1-2H,(H,11,12)

InChI Key

TVKAWNFBYDPGGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)[N+](=O)[O-])F

Origin of Product

United States

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